molecular formula C7H6FNO B1372914 2-Fluoro-5-methylnicotinaldehyde CAS No. 1160993-95-2

2-Fluoro-5-methylnicotinaldehyde

Cat. No.: B1372914
CAS No.: 1160993-95-2
M. Wt: 139.13 g/mol
InChI Key: LBGLREDARSUQNR-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylnicotinaldehyde is a useful research compound. Its molecular formula is C7H6FNO and its molecular weight is 139.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methylnicotinaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves nicotinamidase, an enzyme that catalyzes the hydrolysis of nicotinamide to nicotinic acid . The interaction between this compound and nicotinamidase is characterized by the formation of a stable enzyme-substrate complex, which inhibits the enzyme’s activity. This inhibition can lead to alterations in cellular NAD+ levels, affecting various metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by altering the flux of metabolic intermediates, thereby impacting energy production and biosynthetic pathways.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound have been shown to produce beneficial effects, such as enhanced metabolic activity and improved cellular function . High doses can lead to toxic effects, including oxidative stress and cellular damage. These adverse effects are often associated with the accumulation of this compound in tissues, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to NAD+ metabolism . This compound can interact with enzymes such as nicotinamidase and NAD+ synthetase, affecting the synthesis and degradation of NAD+. Additionally, this compound can influence the levels of various metabolic intermediates, thereby impacting overall metabolic flux and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and intracellular localization of this compound, ensuring its availability for biochemical reactions. The distribution of this compound within tissues is often heterogeneous, with higher concentrations observed in metabolically active organs such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and metabolic intermediates . Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s role in cellular metabolism and signaling.

Properties

IUPAC Name

2-fluoro-5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGLREDARSUQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697228
Record name 2-Fluoro-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160993-95-2
Record name 2-Fluoro-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.